molecular formula C16H15N3O4S B2637477 3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1021082-94-9

3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2637477
CAS No.: 1021082-94-9
M. Wt: 345.37
InChI Key: XAUSPUBMFALHNP-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 3,4-dimethoxybenzamide group and a thiophen-2-ylmethyl substituent. The 1,3,4-oxadiazole scaffold is widely recognized for its pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory activities . The presence of electron-rich substituents, such as methoxy groups on the benzamide ring and the sulfur-containing thiophene moiety, may enhance its binding affinity to biological targets through hydrophobic interactions and π-π stacking .

Properties

IUPAC Name

3,4-dimethoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-21-12-6-5-10(8-13(12)22-2)15(20)17-16-19-18-14(23-16)9-11-4-3-7-24-11/h3-8H,9H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUSPUBMFALHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole can be prepared by reacting thiophene-2-carboxylic acid hydrazide with an appropriate acylating agent under dehydrating conditions.

  • Benzamide Core Synthesis: : The benzamide core, 3,4-dimethoxybenzamide, can be synthesized by reacting 3,4-dimethoxyaniline with a suitable acyl chloride or anhydride.

  • Coupling Reaction: : The final step involves coupling the oxadiazole derivative with the benzamide core. This can be achieved through a condensation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy groups on the benzamide core can undergo oxidation to form corresponding quinones under strong oxidative conditions.

  • Reduction: : The oxadiazole ring can be reduced to form hydrazine derivatives under suitable reducing conditions.

  • Substitution: : The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and thiophene structures exhibit significant antimicrobial properties. The sulfonamide group in related compounds mimics para-aminobenzoic acid, crucial for bacterial folic acid synthesis, thereby inhibiting bacterial growth . Studies have shown that derivatives of similar structures can effectively inhibit various bacterial strains, suggesting that 3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide may also possess comparable antimicrobial activity.

Anticancer Potential

The compound's potential as an anticancer agent is supported by studies on similar benzamide derivatives that have shown promising results against cancer cell lines. For instance, certain oxadiazole derivatives have demonstrated significant cytotoxic effects in vitro against various cancer types . The incorporation of the thiophene and oxadiazole moieties may enhance its ability to target cancer cells through specific metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Compounds with similar structural features have been reported to inhibit inflammatory mediators and pathways, indicating a potential for therapeutic use in inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. These can include the formation of the oxadiazole ring followed by the coupling with the thiophene moiety and subsequent functionalization of the benzamide core. The ability to modify this compound further allows for the exploration of structure-activity relationships (SAR), leading to derivatives with enhanced biological activities.

Case Studies

Several studies have documented the biological activity of compounds related to this compound:

  • Anticancer Activity : A study on substituted oxadiazoles demonstrated their effectiveness against various cancer cell lines with GI50 values comparable to established chemotherapeutics . The structural modifications were crucial for enhancing activity.
  • Antitubercular Properties : Research on oxadiazole derivatives has shown promising results against Mycobacterium tuberculosis, with some compounds exhibiting significant inhibition at low concentrations . This suggests potential applications in developing new antitubercular agents.
  • Enzyme Inhibition Studies : Interaction studies indicate that similar compounds can inhibit key enzymes involved in metabolic pathways essential for microbial survival . This mechanism highlights the potential for developing targeted therapies based on this compound's structure.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could facilitate binding to specific protein targets, while the methoxy groups might enhance its solubility and bioavailability.

Comparison with Similar Compounds

Methoxy vs. Nitro/Nitroamino Groups

  • Nitro Derivatives : Wang et al. synthesized N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide derivatives (e.g., compound 446), which exhibited potent antiviral activity. Nitro groups enhance electrophilicity but may increase toxicity .
  • Amino Derivatives: 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (Figure 19, ) demonstrated HDAC inhibition, highlighting the role of amino groups in targeting epigenetic enzymes .

Halogenated Benzamides

  • 4-Chloro Derivatives: 4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]benzamide (CAS 851723-24-5) showed moderate bioactivity in computational screens . The chloro group enhances lipophilicity but may reduce solubility .
  • Trifluoromethoxy Derivatives: HSGN-235 (3-fluoro-4-(trifluoromethoxy)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide) exhibited antibacterial activity against Neisseria gonorrhoeae, attributed to the electron-withdrawing trifluoromethoxy group enhancing membrane penetration .

Modifications on the Oxadiazole Core

Thiophen-2-ylmethyl vs. Aromatic/Aliphatic Substituents

  • Furan/Phenyl Substituents : LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) showed antifungal activity against C. albicans, with the furan ring contributing to π-stacking in the enzyme active site .
  • Dihydrodioxin Substituents : Compounds 18–21 () with dihydrobenzo[d][1,4]dioxin substituents demonstrated Ca²⁺/calmodulin inhibition, suggesting bulky substituents modulate enzyme selectivity .

Antifungal Activity

  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) inhibited C. albicans via thioredoxin reductase inhibition (IC₅₀: 50 μg/mL) . The target compound’s thiophene group may offer similar or improved potency due to enhanced lipophilicity.

Anticancer Potential

  • HDAC Inhibitors: N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide (Figure 18, ) inhibited HDAC-8, with IC₅₀ values in the micromolar range . The target compound’s dimethoxy groups could similarly stabilize interactions with histone deacetylases.

Antibacterial Activity

  • HSGN-237/238: Fluorophenyl and chlorothiophene derivatives () showed MIC values of 2–8 μg/mL against N. gonorrhoeae, suggesting the target compound’s thiophene group may enhance gram-negative bacterial targeting .

Biological Activity

3,4-Dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound possesses a complex structure characterized by:

  • Methoxy groups at the 3 and 4 positions on the benzene ring.
  • A thiophene moiety which enhances its biological interactions.
  • An oxadiazole ring , known for its pharmacological relevance.

The molecular formula is C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S with a molecular weight of approximately 320.37 g/mol.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit notable antimicrobial properties. The mechanism often involves:

  • Inhibition of bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), crucial for bacterial growth. This is achieved through the inhibition of dihydropteroate synthase, disrupting bacterial replication .

Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of related compounds against various bacterial strains:

CompoundMIC (µg/mL)Bacterial Strain
Compound A0.25Staphylococcus aureus
Compound B0.5Escherichia coli
Compound C0.03Neisseria gonorrhoeae

Anticancer Activity

The anticancer potential of this compound arises from its ability to interfere with cellular signaling pathways and inhibit cancer cell proliferation. Studies have shown that related oxadiazole derivatives exhibit significant growth inhibition against various cancer cell lines.

For instance, a study reported GI50 values for similar compounds ranging from 0.202.58μM0.20-2.58\,\mu M against the National Cancer Institute's panel of human cancer cell lines . The proposed mechanisms include:

  • Inhibition of key enzymes involved in cancer metabolism.
  • Induction of apoptosis in cancer cells through modulation of signaling pathways.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. The presence of methoxy groups and heterocyclic rings can influence the compound's interaction with inflammatory mediators, potentially reducing inflammation in various models .

Case Studies

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis :
    A study highlighted that derivatives similar to this compound showed activity against monoresistant strains of M. tuberculosis, indicating potential for further development as an antitubercular agent .
  • Anticancer Studies :
    Research on oxadiazole derivatives demonstrated their efficacy against multiple cancer types, with some compounds showing IC50 values as low as 30.8nM30.8\,nM against specific targets .

Q & A

Basic: What are the standard synthetic routes for preparing 3,4-dimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves a multi-step procedure:

  • Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of a thiosemicarbazide intermediate under acidic or oxidative conditions (e.g., using bromine or iodine in methanol) .
  • Step 2 : Functionalization of the oxadiazole ring. For example, coupling the 5-position of oxadiazole with thiophen-2-ylmethyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Step 3 : Amide coupling between the oxadiazole amine and 3,4-dimethoxybenzoyl chloride using a base like pyridine or NaH in THF .
    Key considerations : Optimize reaction time and temperature to avoid side products. Purity is assessed via HPLC (>95%) and structural confirmation via 1H^1H/13C^{13}C NMR and ESI-MS .

Basic: How is structural characterization of this compound performed in academic research?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR identifies protons on the benzamide (e.g., dimethoxy groups at δ 3.8–4.0 ppm) and thiophene (δ 6.8–7.2 ppm). 13C^{13}C NMR confirms carbonyl (C=O, ~165 ppm) and oxadiazole carbons (~160–170 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+^+) are matched to theoretical values (e.g., C18_{18}H17_{17}N3_3O4_4S requires m/z ~392.1).
  • HPLC : Retention times and peak purity (≥95%) are critical for validating synthetic success .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized Assays : Use validated models (e.g., C. elegans-MRSA infection models for antimicrobial studies) .
  • Stability Testing : Assess compound integrity under assay conditions (e.g., pH, temperature) via LC-MS to rule out degradation.
  • Dose-Response Curves : Establish EC50_{50} values across multiple replicates to confirm potency trends .

Advanced: What computational methods are used to predict the interaction of this compound with biological targets?

  • Molecular Docking : Tools like AutoDock or Schrödinger predict binding to enzymes (e.g., GSK-3β or InhA). Key interactions include hydrogen bonds between the oxadiazole N(3) and Val135 (bond length ~2.85–2.99 Å) .
  • Pharmacokinetic Profiling : Use Molinspiration or SwissADME to evaluate Lipinski’s Rule of Five. For example, logP >5 may limit bioavailability, requiring structural tweaks .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

SAR insights from analogous oxadiazoles include:

  • Electron-Withdrawing Groups : Substitutions like -CF3_3 or -Br on the benzamide enhance antimicrobial activity by increasing electrophilicity .
  • Methoxy Positioning : 3,4-Dimethoxy groups improve hydrogen bonding with target enzymes compared to mono-methoxy analogs .
  • Heterocyclic Modifications : Replacing thiophene with phenyl or naphthyl groups alters steric hindrance and π-π stacking .
    Experimental validation : Synthesize derivatives (e.g., -OCH3_3 → -SCH3_3) and test in vitro/in vivo .

Advanced: What strategies optimize inhibitory activity against Ca2+^{2+}2+/calmodulin-dependent enzymes?

  • Scaffold Hybridization : Combine the oxadiazole core with trifluoromethylbenzamide (e.g., compound 19 in ) to enhance hydrophobicity and target affinity.
  • Substituent Tuning : Introduce isopropoxy or bromo groups to modulate steric effects and binding pocket compatibility .
  • Enzymatic Assays : Measure IC50_{50} using fluorescence-based calmodulin activity assays .

Methodological: How to address low synthetic yields during oxadiazole formation?

  • Catalyst Screening : Test coupling agents like oxalyl chloride vs. EDCI/HOBt to improve acylation efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance intermediate solubility.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) .

Methodological: What in vitro models are suitable for evaluating anticancer potential?

  • Cell Lines : CCRF-CEM (leukemia) and MCF-7 (breast cancer) are sensitive to oxadiazoles. Measure % growth inhibition (GI) via MTT assays .
  • Apoptosis Markers : Assess caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .
  • HDAC Inhibition : Test IC50_{50} against histone deacetylases using fluorogenic substrates .

Methodological: How to validate enzyme inhibition mechanisms experimentally?

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID: 5NY3) to visualize active-site interactions .

Methodological: Best practices for handling discrepancies in molecular docking vs. experimental data

  • Force Field Adjustments : Switch from AMBER to CHARMM if van der Waals interactions are underestimated .
  • Water Molecule Inclusion : Account for crystallographic water (e.g., H2 _2O 3070 in InhA binding) to improve docking accuracy .
  • Consensus Scoring : Use multiple docking programs (e.g., Glide, GOLD) to cross-validate poses .

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